![molecular formula C18H15N3O2S B10969393 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969393.png)
2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 2-amino-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy methyl group, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer applications, the compound inhibits key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(3,4-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one include other 1,3,4-thiadiazole derivatives, such as:
2-[(2,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
2-[(3,4-dimethoxyphenyl)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: The presence of methoxy groups instead of methyl groups can significantly alter the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c1-11-7-8-13(9-12(11)2)23-10-16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)24-16/h3-9H,10H2,1-2H3 |
InChI Key |
PDZIEJPNYSKMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10969310.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10969312.png)

![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
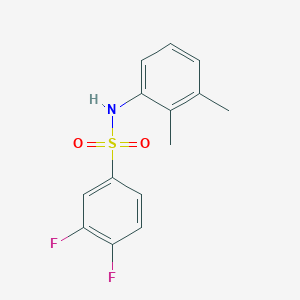
![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)
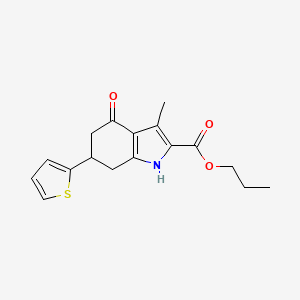
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)
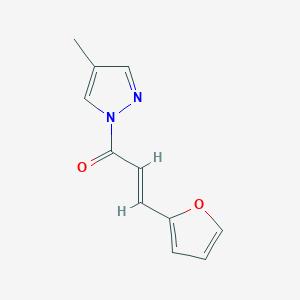
![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)
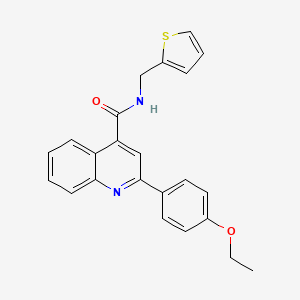
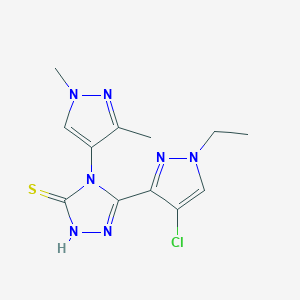
![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)
